molecular formula C11H12ClN3O B2630987 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1248684-74-3

2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No. B2630987
CAS RN: 1248684-74-3
M. Wt: 237.69
InChI Key: BFGQUSMQFCCNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol” is an organic molecule that contains a triazole ring, a chlorobenzyl group, and an ethanol group. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms . The presence of the chlorobenzyl group suggests that this compound may have some interesting chemical properties, as benzyl groups are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely show the triazole ring attached to an ethanol group and a chlorobenzyl group . The exact 3D structure would depend on the specific orientations of these groups around the triazole ring.


Physical And Chemical Properties Analysis

Based on the structure, we might expect this compound to have moderate polarity due to the presence of the polar ethanol group and the polarizable chlorobenzyl and triazole groups . This could affect properties like solubility and boiling point.

Scientific Research Applications

Molecular Structure and Characterization

The compound 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol and its derivatives are being studied extensively for their chemical structure and properties. Techniques such as nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis are commonly used to elucidate the structure of these compounds and their variants, contributing to a deeper understanding of their molecular behavior (Abdel-Wahab et al., 2023; Evecen et al., 2018).

Synthesis and Optimization

Several studies focus on optimizing the synthesis methods for triazole derivatives. These include exploring various reaction conditions, catalysts, and starting reagents to improve yield and purity. The aim is to develop processes suitable for industrial applications, offering high yield and ease of preparation under mild conditions (Ji et al., 2017; Li De-liang, 2010).

Biological Activities and Applications

Triazole derivatives, including 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol, are being investigated for their biological activities. They are notably evaluated for their antifungal properties against various Candida strains, demonstrating the potential for drug development in addressing fungal infections. Furthermore, modifications to their structure are being explored to enhance their efficacy as drug candidates (Lima-Neto et al., 2012).

Mechanism of Action

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-10-3-1-9(2-4-10)7-15-8-11(5-6-16)13-14-15/h1-4,8,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGQUSMQFCCNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.